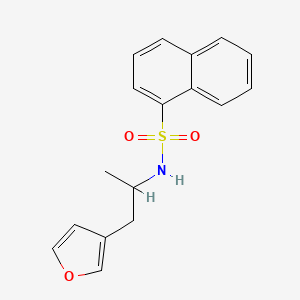![molecular formula C11H10FI B2383905 1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane CAS No. 1934526-34-7](/img/structure/B2383905.png)
1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane is a fluoro-substituted bicyclo[1.1.1]pentane (F-BCP). The core of this compound has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen in place of the fluorophenyl ring . The phenyl ring is one of the most popular structural motifs in natural compounds and synthetic drugs .
Synthesis Analysis
A practical scalable approach to fluoro-substituted bicyclo[1.1.1]pentanes (F-BCPs) has been developed . This approach involves the use of carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes .Molecular Structure Analysis
The molecular structure of 1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane is characterized by a bicyclo[1.1.1]pentane core with a fluorine atom and a 4-iodophenyl group attached .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane include carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes .Physical And Chemical Properties Analysis
The physicochemical properties of fluoro-substituted bicyclo[1.1.1]pentanes have been studied . They have been found to have increased or equal solubility, potency, and metabolic stability compared to their non-fluorinated counterparts .Scientific Research Applications
Medicinal Chemistry and Drug Development
1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane has been investigated for its potential as a building block in drug design. Researchers have explored its incorporation into existing drug scaffolds, aiming to enhance bioactivity or improve pharmacokinetic properties. For instance, it has been studied as a replacement for the fluorophenyl ring in the anti-inflammatory drug Flurbiprofen . Further exploration of its interactions with biological targets could lead to novel therapeutic agents.
Future Directions
Mechanism of Action
Target of Action
The primary targets of 1-Fluoro-3-(4-iodophenyl)bicyclo[11The compound is structurally related to bicyclo[111]pentanes (BCPs), which have been studied for their interactions with various biological targets .
Mode of Action
The mode of action of 1-Fluoro-3-(4-iodophenyl)bicyclo[11It’s known that the compound contains a bicyclo[111]pentane fragment, which can interact with other molecules through resonance energy transfer . The specific interactions of this compound with its targets would depend on the nature of these targets.
Biochemical Pathways
The specific biochemical pathways affected by 1-Fluoro-3-(4-iodophenyl)bicyclo[11The compound’s bicyclo[111]pentane core has been incorporated into the structure of various drugs, suggesting that it may interact with multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Fluoro-3-(4-iodophenyl)bicyclo[11The physicochemical properties of fluoro-substituted bicyclo[111]pentanes have been studied, and these properties can influence the compound’s bioavailability .
Result of Action
The molecular and cellular effects of 1-Fluoro-3-(4-iodophenyl)bicyclo[11The compound’s bicyclo[111]pentane core has been incorporated into the structure of various drugs, suggesting that it may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane. For instance, the incorporation of a fluorine atom into organic compounds can dramatically alter the acidity/basicity of the neighboring functional groups, which can influence the compound’s interactions with its targets .
properties
IUPAC Name |
1-fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FI/c12-11-5-10(6-11,7-11)8-1-3-9(13)4-2-8/h1-4H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCQADSPVHWGIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)F)C3=CC=C(C=C3)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2383822.png)
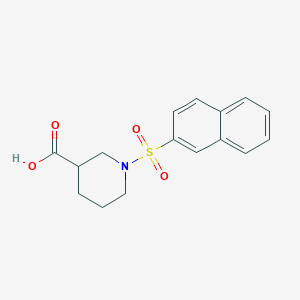
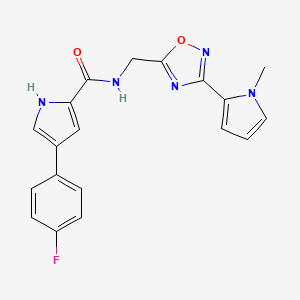

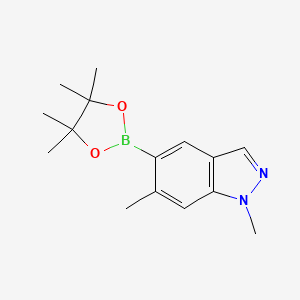
![5-Methyl-2-({2-[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]-2-oxoethyl}thio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2383829.png)
![2-Cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2383831.png)
![3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide](/img/structure/B2383834.png)
![1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole](/img/structure/B2383835.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(1-methoxypropan-2-yl)propanamide](/img/structure/B2383837.png)
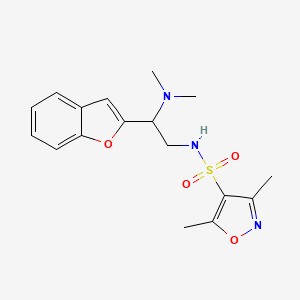
![6-[4-(3-Methylphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione](/img/structure/B2383842.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2383844.png)
